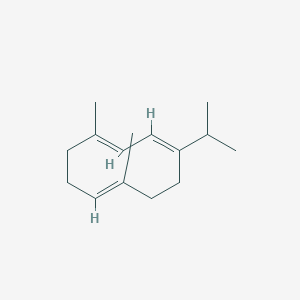

germacrene C

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H24 |

|---|---|

Molecular Weight |

204.35 g/mol |

IUPAC Name |

(1E,3E,7E)-1,7-dimethyl-4-propan-2-ylcyclodeca-1,3,7-triene |

InChI |

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,11-12H,5,7-8,10H2,1-4H3/b13-6+,14-9+,15-11+ |

InChI Key |

WYGLLWYGQRUNLF-XZCMGSLHSA-N |

Isomeric SMILES |

C/C/1=C\CC/C(=C/C=C(\CC1)/C(C)C)/C |

Canonical SMILES |

CC1=CCCC(=CC=C(CC1)C(C)C)C |

Origin of Product |

United States |

Occurrence and Natural Distribution of Germacrene C

Tissue-Specific Accumulation and Localization

Essential Oil Composition Across Plant Organs

The concentration of germacrene C can vary significantly between different organs of the same plant. This organ-specific accumulation points to differentiated roles and biosynthetic regulation within the plant.

In the tomato plant (Lycopersicon esculentum), this compound is a dominant component of the essential oil found in the leaves. In the VFNT Cherry cultivar, it constitutes up to 66% of the sesquiterpene fraction of the leaf oil. nih.gov The commercial 'Better Boy' tomato variety also contains this compound in its leaf oil, albeit at a lower concentration of 15%. nih.gov

Conversely, in Valeriana officinalis (valerian), this compound is found to accumulate specifically in the roots. nih.gov Analysis of the plant's hydrocarbon profile confirms that while other terpenes may be present in leaves and stems, this compound is one of the major sesquiterpene hydrocarbons that accumulates in the root system. nih.gov This distinct localization suggests a specific function for the compound in the subterranean part of the plant.

| Plant Species | Plant Organ | Relative Abundance of this compound | Reference |

| Lycopersicon esculentum cv. VFNT Cherry | Leaf | 66% of sesquiterpene fraction | nih.gov |

| Lycopersicon esculentum cv. Better Boy | Leaf | 15% of sesquiterpene fraction | nih.gov |

| Valeriana officinalis | Root | Major sesquiterpene hydrocarbon | nih.gov |

Environmental and Developmental Influences on this compound Profiles

The production of this compound, like many plant secondary metabolites, is not static and can be influenced by both the plant's developmental stage (phenology) and external environmental conditions. These factors can alter the activity of biosynthetic pathways, leading to changes in the chemical profile of the plant's essential oil.

Developmental stage plays a crucial role in the concentration of this compound. A study on the essential oil from the aerial parts of Achillea tenuifolia demonstrated that the relative percentage of this compound fluctuates throughout the plant's life cycle. The content was measured at 17.87% in the vegetative stage, decreased slightly to 16.21% during the flowering stage, and saw a minor increase to 16.55% in the fruiting stage. nih.gov This indicates that the plant's metabolic resources for producing this compound are modulated as it progresses through development. nih.gov

Environmental factors such as temperature, water availability, and soil composition are also known to impact the synthesis and accumulation of terpenoids in plants. nih.govresearchgate.net While specific quantitative studies detailing the effects of these environmental stressors directly on this compound are limited, research on related compounds provides insight. For instance, studies on Ocimum basilicum (basil) have shown that cold stress can significantly alter the expression of genes responsible for producing other sesquiterpenes, such as germacrene D, leading to changes in their concentration. researchgate.netnih.gov It is well-established that environmental stresses can trigger changes in a plant's secondary metabolism as a defense or adaptation mechanism. nih.gov Therefore, it is highly probable that the biosynthesis of this compound is similarly responsive to such environmental cues, although specific dose-response data is not extensively documented.

| Plant Species | Influencing Factor | Condition | Plant Part | Effect on this compound (% of Essential Oil) | Reference |

| Achillea tenuifolia | Developmental Stage | Vegetative | Aerial Parts | 17.87% | nih.gov |

| Flowering | Aerial Parts | 16.21% | nih.gov | ||

| Fruiting | Aerial Parts | 16.55% | nih.gov |

Biosynthesis of Germacrene C

Upstream Precursor Pathways

In plants, the synthesis of terpenoid precursors occurs via two distinct pathways: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway, which are localized in different cellular compartments. rsc.orgnih.gov The MVA pathway, which is responsible for producing the precursors for sesquiterpenes like germacrene C, operates in the cytosol and endoplasmic reticulum. rsc.orgnih.govnih.gov

The pathway commences with the condensation of three acetyl-CoA molecules. nih.govnih.gov Two acetyl-CoA units first form acetoacetyl-CoA, which then condenses with a third acetyl-CoA molecule to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.gov The subsequent reduction of HMG-CoA to mevalonate by the enzyme HMG-CoA reductase is a key regulatory step in the MVA pathway. nih.govnih.gov Following a series of two phosphorylation reactions and an ATP-dependent decarboxylation, mevalonate is converted into the five-carbon isoprenoid building block, isopentenyl diphosphate (B83284) (IPP). nih.gov The MVA pathway is generally involved in supplying the precursors for the biosynthesis of sesquiterpenes (C15) and triterpenes (C30). rsc.orgnih.gov

The five-carbon units of isopentenyl diphosphate (IPP) produced by the MVA pathway, along with its isomer dimethylallyl diphosphate (DMAPP), are the fundamental building blocks for all terpenoids. mdpi.com Farnesyl diphosphate (FPP), a 15-carbon molecule, is the direct precursor to all sesquiterpenes. nih.govwikipedia.org It is synthesized by the enzyme FPP synthase (FPPS), which catalyzes the sequential head-to-tail condensation of two IPP molecules with one DMAPP molecule. frontiersin.orgfrontierspartnerships.org

FPP stands at a critical branch point in isoprenoid metabolism. frontiersin.org It serves as the substrate for sesquiterpene synthases, which catalyze the formation of a vast array of sesquiterpene carbon skeletons. nih.gov The cyclization of FPP by these enzymes is the committed step in the biosynthesis of specific sesquiterpenoids, including this compound. nih.gov

Enzymatic Cyclization to this compound

The enzyme responsible for the conversion of FPP to this compound is this compound synthase. A specific this compound synthase was isolated and characterized from the tomato species Lycopersicon esculentum cv. VFNT Cherry. nih.govpnas.org In this plant, this compound was identified as the most abundant sesquiterpene in the leaf oil. nih.govebi.ac.uk

Using degenerate primers based on conserved sequences of other terpenoid cyclases, a cDNA for the synthase was isolated. nih.govpnas.org When this cDNA was expressed in Escherichia coli, the resulting enzyme was shown to convert FPP into this compound as the primary product, with smaller amounts of germacrene A, B, and D also being formed. nih.govebi.ac.uk The deduced polypeptide from the cDNA consists of 548 amino acids with a calculated molecular weight of 64,114 Da. nih.govebi.ac.ukresearchgate.net Sequence analysis revealed that this this compound synthase is most closely related to cotton δ-cadinene synthase, sharing 50% identity. nih.govpnas.org It also contains the aspartate-rich motif (DDXXD) typical of many terpenoid cyclases. pnas.org

| Property | Value | Source |

| Source Organism | Lycopersicon esculentum cv. VFNT Cherry | nih.govpnas.org |

| Deduced Polypeptide Size | 548 amino acids | nih.govebi.ac.uk |

| Calculated Molecular Weight | 64,114 Da | nih.govresearchgate.net |

| Primary Product | This compound | nih.govebi.ac.uk |

| Minor Products | Germacrene A, Germacrene B, Germacrene D | nih.govebi.ac.uk |

| Substrate | Farnesyl Diphosphate (FPP) | nih.gov |

| Closest Homolog | Cotton δ-cadinene synthase (50% identity) | nih.govpnas.org |

Like virtually all known terpenoid cyclases, the activity of sesquiterpene cyclases, including this compound synthase, is dependent on the presence of a divalent metal ion. nih.govnih.govscispace.com The most common and effective cofactor is magnesium (Mg²⁺). nih.govnih.gov These metal ions are crucial for the proper binding of the farnesyl diphosphate substrate in the enzyme's active site and for facilitating the initial step of the reaction: the cleavage of the pyrophosphate group. nih.govmdpi.com The aspartate-rich DDXXD motif found in many cyclases, including this compound synthase, is thought to play a key role in chelating this divalent metal ion-substrate complex. pnas.orgresearchgate.net While Mg²⁺ is typically required for maximum activity, other divalent cations like manganese (Mn²⁺) can sometimes substitute, though often with lower efficiency or altered product profiles in some terpene synthases. nih.govmdpi.com

The conversion of the linear FPP molecule into the cyclic this compound structure is a complex intramolecular reaction catalyzed within the active site of this compound synthase. The process is initiated by the ionization of FPP, where the diphosphate group is cleaved, generating a farnesyl cation. acs.org This highly reactive carbocation is stabilized by the enzyme.

The key step in the formation of the germacrene skeleton is a 1,10-cyclization, where the C1 of the farnesyl cation attacks the double bond at C10-C11. acs.orgresearchgate.net This attack forms a new carbon-carbon bond and results in the formation of a ten-membered ring intermediate known as the germacryl cation (or germacradienyl cation). acs.orgresearchgate.netcardiff.ac.uk The final step to yield the neutral this compound molecule involves the removal of a proton (deprotonation) from the germacryl cation by a basic residue in the enzyme's active site. nih.gov This series of events—ionization, cyclization, and deprotonation—is precisely orchestrated by the synthase to ensure the formation of the correct stereochemistry and structure of this compound. researchgate.netnih.gov

Biosynthetic Relationship to Other Germacrene Isomers

The biosynthesis of this compound is intricately linked to that of other germacrene isomers, namely germacrene A, B, and D. They all originate from a common precursor and are synthesized through closely related yet distinct cyclization pathways. This shared biosynthetic origin often results in their co-occurrence within the same plant species.

All germacrene isomers, including this compound, are sesquiterpenes derived from the C15 precursor, farnesyl diphosphate (FPP). beilstein-journals.orgd-nb.info The biosynthesis is initiated by the ionization of FPP, a reaction catalyzed by a class of enzymes known as sesquiterpene synthases (STSs) or cyclases. d-nb.infomdpi.com This step generates a farnesyl cation. d-nb.infoacs.org

The diversification into different germacrene isomers occurs through the subsequent cyclization of this cation. The formation of the characteristic 10-membered ring of germacrenes is achieved through a 1,10-cyclization of the farnesyl cation, leading to a germacradienyl cation intermediate. d-nb.info The specific stereochemistry and subsequent deprotonation or rearrangement of this cationic intermediate, guided by the active site of the specific germacrene synthase, determines which isomer is ultimately produced.

For instance, germacrene A synthase (GAS) from Solidago canadensis primarily catalyzes the conversion of FPP to (+)-germacrene A. nih.gov Similarly, this compound synthase isolated from tomato (Lycopersicon esculentum) facilitates the cyclization of FPP to form this compound as the major product. pnas.org The formation of germacrene D is catalyzed by germacrene D synthase (GDS). nih.govwikipedia.org While each synthase is specific to its primary product, some can produce minor amounts of other sesquiterpenes. For example, the this compound synthase from tomato also produces smaller quantities of germacrene A, B, and D. pnas.org

The reaction pathways for different germacrenes can be connected. For example, it has been suggested that the pathways for germacrenes and humulenes (another class of sesquiterpenes) might be linked through a bridged carbocation intermediate. acs.orgnih.gov The specific amino acid residues within the active site of the synthase play a crucial role in controlling the reaction outcome. nih.gov

The shared biosynthetic origin from FPP and the existence of related synthase enzymes often lead to the co-occurrence of multiple germacrene isomers in the essential oils and extracts of a single plant species. The relative abundance of each isomer can, however, vary significantly depending on the plant, its developmental stage, and environmental conditions.

A notable example is the tomato cultivar Lycopersicon esculentum cv. VFNT Cherry, where this compound was identified as the most abundant sesquiterpene in its leaf oil. pnas.org Alongside this compound, lesser amounts of germacrene A, germacrene B, and germacrene D were also detected, demonstrating their co-occurrence. pnas.org

Similarly, various plant species are known to contain a mixture of these isomers. For instance, germacrene D is frequently found alongside other sesquiterpenes, including germacrene A and bicyclogermacrene (B1253140), in plants like Sparattanthelium botocudorum and Nectandra megapotamica. While this compound is not always the dominant isomer, its presence as part of a complex mixture of germacrenes and other sesquiterpenes is a common theme in plant biochemistry. The table below summarizes the co-occurrence of this compound with its isomers in a selected plant species.

Table 1: Co-occurrence of Germacrene Isomers in Lycopersicon esculentum cv. VFNT Cherry Leaf Oil

| Compound | Relative Abundance |

| This compound | Most abundant |

| Germacrene A | Lesser amount |

| Germacrene B | Lesser amount |

| Germacrene D | Lesser amount |

| β-Caryophyllene | Lesser amount |

| α-Humulene | Lesser amount |

| Guaia-6,9-diene | Lesser amount |

| Data sourced from a study on the leaf oil of Lycopersicon esculentum cv. VFNT Cherry. pnas.org |

This co-existence highlights the closely related enzymatic machinery that plants possess for synthesizing a diverse array of sesquiterpenoids from a single precursor molecule, FPP.

Enzymology and Molecular Biology of Germacrene C Synthase

cDNA Isolation and Heterologous Expression of Germacrene C Synthase Genes

The investigation into this compound synthase, a key enzyme in sesquiterpene biosynthesis, has been significantly advanced by molecular cloning and heterologous expression techniques. In a notable study focusing on the tomato species Lycopersicon esculentum cv. VFNT Cherry, researchers successfully isolated the complementary DNA (cDNA) encoding this enzyme. pnas.orgnih.gov The process began with the observation that this compound is the most prevalent sesquiterpene in the leaf oil of this tomato variety. pnas.orgpnas.org

To isolate the gene, a cDNA library was created using messenger RNA (mRNA) extracted from the leaf epidermis, which is rich in glandular trichomes responsible for producing a wide array of monoterpenes and sesquiterpenes. pnas.orgpnas.org Degenerate primers, designed based on conserved amino acid sequences found in other known terpenoid cyclases, were used to amplify a 767-base pair fragment from this cDNA via polymerase chain reaction (PCR). pnas.orgresearchgate.net This fragment then served as a specific hybridization probe to screen the entire cDNA library for the full-length gene. pnas.orgnih.gov

Following the screening, thirty-one potential cDNA clones were identified and subsequently evaluated for their ability to produce a functional terpenoid cyclase enzyme. pnas.orgresearchgate.net This was achieved through heterologous expression in the bacterium Escherichia coli. pnas.orgresearchgate.net The recombinant E. coli cells were cultured and then tested for their capacity to convert labeled substrates like farnesyl diphosphate (B83284) (FPP) into sesquiterpenes. pnas.orgresearchgate.net

Of the clones tested, nine demonstrated sesquiterpene synthase activity. pnas.orgresearchgate.net Gas chromatography-mass spectrometry (GC-MS) analysis of the reaction products confirmed that these clones directed the synthesis of this compound as the primary product, along with smaller quantities of germacrene A, B, and D. pnas.orgnih.gov The full-length cDNA was found to encode a polypeptide of 548 amino acids. pnas.orgnih.gov This successful isolation and expression has been a cornerstone for further characterization of the enzyme's structure and function. pnas.org

Structural Homology and Phylogenetic Analysis of this compound Synthase

Sequence analysis of the deduced 548-amino acid polypeptide for tomato this compound synthase reveals significant homology with other plant sesquiterpene cyclases. pnas.org Comparative analysis shows that its primary amino acid sequence is most similar to (+)-delta-cadinene synthase from cotton (Gossypium arboreum), with a sequence identity of 50% and a similarity of 68%. pnas.orgnih.gov This level of identity is noteworthy and suggests a shared evolutionary origin and likely similar structural folds and catalytic mechanisms.

The relationship extends to other sesquiterpene synthases from the Solanaceae family. For instance, this compound synthase shares 45% identity and 64% similarity with both 5-epi-aristolochene synthase from tobacco and vetispiradiene synthase from Hyoscyamus muticus. pnas.org The homology is less pronounced when compared to enzymes from more distant plant families, such as (E)-beta-farnesene synthase from peppermint (34% identity) and delta-selinene (B1208667) synthase from grand fir (29% identity). pnas.org This pattern of sequence identity underscores the evolutionary relationships among these enzymes, with closer relatives exhibiting higher degrees of sequence conservation.

| Enzyme | Source Organism | Sequence Identity (%) | Sequence Similarity (%) |

| (+)-δ-Cadinene Synthase | Cotton (Gossypium arboreum) | 50 | 68 |

| 5-epi-Aristolochene Synthase | Tobacco (Nicotiana tabacum) | 45 | 64 |

| Vetispiradiene Synthase | Hyoscyamus muticus | 45 | 64 |

| (E)-β-Farnesene Synthase | Peppermint (Mentha x piperita) | 34 | 45 |

| δ-Selinene Synthase | Grand Fir (Abies grandis) | 29 | 41 |

| γ-Humulene Synthase | Grand Fir (Abies grandis) | 27 | 40 |

Data sourced from studies on Lycopersicon esculentum this compound synthase. pnas.org

Sesquiterpene synthases, including this compound synthase, are characterized by the presence of highly conserved amino acid motifs that are critical for their catalytic function. nih.govnih.gov These enzymes typically adopt a characteristic α-helical fold, known as the class I terpenoid synthase fold, which creates a hydrophobic active site pocket. nih.govresearchgate.net

Two of the most well-characterized conserved motifs are the aspartate-rich DDXXD motif and the NSE/DTE motif [(N,D)DXX(S,T)XXXE]. nih.govnih.govmdpi.com In tomato this compound synthase, the DDXXD motif is present and plays a crucial role in binding the diphosphate moiety of the substrate, farnesyl diphosphate (FPP), through the coordination of a divalent metal ion, typically magnesium (Mg²⁺). pnas.orgoup.com This interaction is fundamental for the initial step of the reaction: the ionization of FPP to form a carbocation. nih.gov The NSE/DTE motif, located on a different helix, also participates in metal ion coordination and helps to stabilize the carbocationic intermediates formed during the complex cyclization cascade. nih.govnih.gov These two motifs typically flank the entrance to the enzyme's active site. nih.gov

Another conserved region found in many plant terpene synthases is the R(R)X₈W motif. oup.com This motif is located near the N-terminus and is believed to be important for maintaining the structural integrity of the enzyme, although its precise role in catalysis is less defined than that of the aspartate-rich motifs. oup.com The presence of these conserved domains across a wide range of sesquiterpene synthases from different plant species highlights a common structural and mechanistic framework for the biosynthesis of this diverse class of compounds. nih.govoup.com

Enzymatic Reaction Specificity and Product Profiling

This compound synthase is a classic example of a multi-product enzyme, a common characteristic among plant terpenoid cyclases. pnas.orgpnas.org While it predominantly synthesizes this compound, the enzymatic reaction with farnesyl diphosphate (FPP) also yields a variety of other sesquiterpene olefins. pnas.orgfrontiersin.org This product diversity arises from the complex and highly reactive nature of the carbocationic intermediates that are generated and stabilized within the enzyme's active site. pnas.org

When the recombinant this compound synthase from Lycopersicon esculentum was expressed in E. coli and incubated with FPP, GC-MS analysis revealed a distinct product profile. pnas.org The major product was identified as this compound, but significant amounts of other germacrene isomers were also formed. pnas.orgfrontiersin.org

| Product | Relative Percentage (%) |

| This compound | 64 |

| Germacrene A | 18 |

| Germacrene B | 11 |

| Germacrene D | 7 |

Product distribution from recombinant Solanum lycopersicum this compound synthase with FPP as a substrate. frontiersin.orgmpg.de

This ability to generate multiple products from a single substrate highlights the intricate control the enzyme exerts over the cyclization cascade, where slight variations in the folding of the farnesyl chain or the quenching of a carbocation intermediate can lead to different cyclic skeletons. pnas.org Interestingly, one truncated version of the this compound synthase clone was also found to convert geranyl diphosphate (GDP), a C10 precursor, into the monoterpene limonene, demonstrating a degree of substrate promiscuity, although the sesquiterpene synthase activity was tenfold higher. pnas.orgfrontiersin.org

The formation of (-)-germacrene C from the achiral substrate farnesyl diphosphate (FPP) is a highly controlled process demonstrating the enzyme's remarkable regio- and stereospecificity. pnas.orgnih.gov The catalytic cycle is initiated by the Mg²⁺-dependent ionization of the diphosphate group from FPP, generating an allylic farnesyl cation. pnas.orgd-nb.info

The enzyme's active site then guides the flexible farnesyl cation into a specific conformation that facilitates a 1,10-cyclization. pnas.orgd-nb.info This key step involves the nucleophilic attack of the C10-C11 double bond onto the carbocation at C1, forming the ten-membered germacryl cation intermediate. pnas.orgd-nb.info The enzyme precisely controls the folding of the substrate to ensure the formation of the (E,E)-germacrane skeleton. researchgate.net

The final step to yield this compound is a specific deprotonation of the germacryl cation. pnas.org The enzyme directs the removal of a proton from the C12 methyl group, leading to the formation of the exocyclic double bond characteristic of this compound. The entire process, from the initial ionization to the final deprotonation, is tightly orchestrated within the chiral environment of the active site, ensuring the production of the specific (-)-germacrene C enantiomer. nih.gov This high degree of control prevents the reaction from yielding a random mixture of products and showcases the sophisticated catalytic power of sesquiterpene synthases.

Genetic Regulation of Germacrene C Biosynthesis

Gene Expression Analysis of Germacrene C Synthase in Response to Stimuli

The expression of the this compound synthase (GCS) gene is highly responsive to a variety of stimuli, particularly those associated with herbivory and pathogen attack. In tomato (Solanum lycopersicum), GCS is a key enzyme responsible for the majority of sesquiterpene synthase activity in the leaves. usp.br Studies have shown a significant increase in GCS transcript levels in response to such threats.

For instance, in Solanum torvum, a model plant for studying nematode resistance, infection with the root-knot nematode Meloidogyne arenaria leads to the up-regulation of several genes involved in isoprenoid biosynthesis, including a this compound synthase-like protein. frontiersin.org This suggests that the production of this compound is a component of the plant's defense response against nematodes. Similarly, in cotton (Gossypium arboreum), the expression of sesquiterpene cyclase genes, which are related to germacrene synthases, is induced by fungal elicitors. sippe.ac.cn

Furthermore, research on transgenic tomato plants overexpressing the prosystemin (B1175159) gene has demonstrated a clear link between this signaling peptide and the activation of GCS. usp.brresearchgate.net These plants exhibit increased levels of GCS transcripts, indicating that the systemin-mediated defense pathway directly influences the genetic regulation of this compound production. usp.brresearchgate.net This induction of GCS is part of a broader defense response that includes the production of volatile organic compounds (VOCs) to attract natural enemies of herbivores. nih.gov

The regulation of GCS expression is not limited to biotic stresses. In various plant species, the expression of terpene synthase (TPS) genes, including those for this compound, is influenced by developmental cues and environmental factors. plos.org For example, in globe artichoke, the expression of a germacrene A synthase (GAS) gene, which is functionally similar to GCS, is highest in mature leaves, correlating with the accumulation of the sesquiterpene lactone cynaropicrin, a downstream product. nih.gov

The following table summarizes the observed changes in GCS gene expression in response to different stimuli in various plant species.

| Plant Species | Stimulus | Observed Change in GCS/Related Gene Expression | Reference |

| Solanum lycopersicum (Tomato) | Prosystemin overexpression | Increased transcription of GCS | usp.brresearchgate.net |

| Solanum torvum | Meloidogyne arenaria (nematode) infection | Up-regulation of this compound synthase-like protein | frontiersin.org |

| Gossypium arboreum (Cotton) | Fungal elicitor | Activation of sesquiterpene cyclase gene transcription | sippe.ac.cn |

| Cynara cardunculus var. scolymus (Globe Artichoke) | Developmental stage (mature leaves) | Highest expression of germacrene A synthase (GAS) | nih.gov |

Transcriptional Regulation by Phytohormonal Signaling Pathways

The transcriptional regulation of this compound synthase is intricately linked with various phytohormonal signaling pathways, which orchestrate plant defense responses. Key hormones involved include jasmonates, systemin, ethylene (B1197577), and salicylic (B10762653) acid.

Jasmonates, including jasmonic acid (JA) and its volatile derivative methyl jasmonate (MeJA), are central regulators of plant defense against herbivores and necrotrophic pathogens. bohrium.comd-nb.info They are known to induce the expression of a wide range of defense-related genes, including those involved in terpenoid biosynthesis. nih.gov The application of MeJA has been shown to enhance the production of various secondary metabolites, including terpenes, in numerous plant species. bohrium.com

In the context of this compound biosynthesis, the JA signaling pathway plays a pivotal role. The perception of a threat, such as insect feeding, triggers the biosynthesis of JA. db-thueringen.de This leads to the activation of downstream signaling cascades that ultimately result in the transcriptional activation of terpene synthase genes, including this compound synthase. researchgate.net For example, in Medicago truncatula, JA acts synergistically with ethylene to induce the biosynthesis of certain sesquiterpenes. tandfonline.com

Prosystemin is a precursor to the 18-amino acid peptide hormone systemin, which is a primary signal for systemic defense responses in tomato and other solanaceous plants. usp.brresearchgate.net The release of systemin upon wounding initiates a signaling cascade that leads to the production of various defense compounds, including proteinase inhibitors and volatile terpenes. db-thueringen.de

Research has established a direct link between prosystemin and the induction of this compound synthase. usp.brresearchgate.net Transgenic tomato plants that overexpress the prosystemin gene show a significant increase in the transcription levels of the this compound synthase gene. usp.br This indicates that the systemin signaling pathway directly or indirectly activates the promoter of the this compound synthase gene.

The current model suggests that systemin, upon binding to its receptor, activates a signaling pathway that involves the production of jasmonic acid. usp.br This JA then acts as a secondary messenger to induce the expression of defense-related genes, including this compound synthase. db-thueringen.de Therefore, prosystemin-mediated induction of this compound synthase is a crucial component of the plant's systemic defense response, contributing to the production of volatile signals that can mediate indirect defense. nih.gov

The regulation of this compound biosynthesis is not governed by a single hormonal pathway but rather by a complex network of interactions, or crosstalk, between different signaling molecules. Ethylene (ET) and salicylic acid (SA) are two other key phytohormones that play significant roles in plant defense and can influence the jasmonate pathway and, consequently, terpene production. mdpi.com

Ethylene often acts synergistically with jasmonic acid in regulating defense responses against certain herbivores and pathogens. tandfonline.com In some plant species, the combined action of JA and ET is required for the full induction of terpene synthase genes. tandfonline.com This synergistic interaction allows for a more robust and tailored defense response.

In contrast, salicylic acid, which is primarily involved in defense against biotrophic pathogens, often exhibits an antagonistic relationship with the jasmonate pathway. researchgate.net High levels of SA can suppress the expression of JA-responsive genes, including those involved in terpene biosynthesis. mdpi.com This antagonistic crosstalk is thought to allow the plant to prioritize its defense strategy based on the type of attacker it is facing. However, the interaction between SA and JA can also be synergistic under certain conditions, such as at low concentrations of both hormones. mdpi.com This complex interplay ensures that the plant can fine-tune its defensive arsenal (B13267) in response to a wide range of biotic challenges.

Involvement of Specific Transcription Factors

The expression of this compound synthase and other genes in the terpene biosynthesis pathway is ultimately controlled by the binding of specific transcription factors to regulatory elements in their promoter regions. These transcription factors act as molecular switches, integrating signals from various hormonal pathways to activate or repress gene expression.

MYC2 is a key transcription factor in the jasmonic acid signaling pathway and belongs to the basic helix-loop-helix (bHLH) superfamily. mdpi.comnih.gov It acts as a master regulator of a wide range of JA-responsive genes, including those involved in secondary metabolism. mdpi.comresearchgate.net Upon JA signaling, MYC2 is released from repression by JAZ proteins and can then activate the transcription of its target genes. nih.govfrontiersin.org

MYC2 plays a crucial role in regulating the biosynthesis of various secondary metabolites, including alkaloids, flavonoids, and terpenes. mdpi.comresearchgate.net It directly binds to the promoter regions of terpene synthase genes to regulate their expression. frontiersin.org For instance, in Arabidopsis thaliana, AtMYC2 directly binds to the promoters of TPS11 and TPS21, which are responsible for the biosynthesis of volatile sesquiterpenes, to regulate their expression. frontiersin.org

The regulatory function of MYC2 is not limited to direct gene activation. It also interacts with other transcription factors and hormonal pathways to fine-tune the production of secondary metabolites. mdpi.comresearchgate.net This complex interplay allows for a highly specific and context-dependent regulation of terpene biosynthesis, ensuring that the plant can mount an appropriate defense response to various environmental stresses. frontiersin.org

MYB and WRKY Family Transcription Factors

Transcription factors (TFs) are essential DNA-binding proteins that regulate gene expression by binding to specific cis-regulatory elements in the promoter regions of their target genes. frontiersin.org Among the numerous TF families in plants, the MYB (myeloblastosis-related) and WRKY families are prominent regulators of secondary metabolism, including the biosynthesis of terpenes like this compound. mdpi.comoup.com

MYB Transcription Factors: The MYB family is one of the largest and most functionally diverse groups of TFs in plants. frontiersin.orgoup.com They are known to be involved in a wide array of biological processes, from development to stress responses and the regulation of metabolic pathways. oup.com In the context of terpenoid biosynthesis, MYB TFs can act as either activators or repressors. For instance, in tomato, the inhibition of SlMYB75 led to an increased accumulation of several sesquiterpenes. mdpi.com In grapevine, the transcription factor MYB24 has been shown to bind to the promoters of 22 different terpene synthase genes, highlighting its significant role in regulating terpene production. biorxiv.org Research in Cinnamomum camphora identified 15 MYB genes that showed a strong positive correlation with the expression of monoterpene synthase genes following mechanical damage, suggesting their role in wound-induced terpene synthesis. semanticscholar.org

WRKY Transcription Factors: The WRKY family is another major class of plant-specific TFs characterized by a conserved WRKYGQK amino acid sequence. mdpi.com They primarily bind to a DNA sequence known as the W-box [(T)TGAC(C/T)] in the promoters of their target genes. mdpi.com WRKY TFs are extensively involved in plant defense responses, often by regulating the production of defensive secondary metabolites, including terpenes. frontiersin.orgmdpi.com

In cotton (Gossypium arboreum), the transcription factor GaWRKY1 has been shown to regulate the biosynthesis of sesquiterpene phytoalexins by activating the promoter of the (+)-δ-cadinene synthase gene, a key enzyme in that pathway. sippe.ac.cn The expression of GaWRKY1 itself is induced by fungal elicitors and methyl jasmonate, linking defense signaling to terpene production. mdpi.comsippe.ac.cn Similarly, in Aquilaria sinensis, AsWRKY44 acts as a repressor of the sesquiterpene synthase 1 (ASS1) gene, which is responsible for producing agarwood sesquiterpenes. This repression is lifted upon wounding, allowing for the induced synthesis of these defensive compounds. oup.com Transcriptome analysis in Curcuma wenyujin also revealed that WRKY transcription factors were co-expressed with terpene biosynthesis genes following treatment with methyl jasmonate, indicating their potential regulatory role. plos.org

| Transcription Factor Family | Mode of Action | Target Gene/Pathway | Organism | Effect on Terpenoid Biosynthesis |

|---|---|---|---|---|

| MYB | Repressor | Sesquiterpene biosynthesis | Tomato (Solanum lycopersicum) | Inhibition of TF increased sesquiterpene accumulation mdpi.com |

| MYB | Activator (putative) | Monoterpene biosynthesis | Cinnamomum camphora | Positively correlated with monoterpene synthase expression semanticscholar.org |

| WRKY | Activator | (+)-δ-cadinene synthase | Cotton (Gossypium arboreum) | Activates promoter of a sesquiterpene synthase gene sippe.ac.cn |

| WRKY | Repressor | Sesquiterpene synthase 1 (ASS1) | Aquilaria sinensis | Represses gene expression in healthy tissue; repression lifted upon wounding oup.com |

| WRKY | Activator (putative) | Terpene biosynthesis | Curcuma wenyujin | Co-expressed with terpene synthase genes under MeJA induction plos.org |

Genome Editing Approaches to Modulate Germacrene Biosynthesis (e.g., CRISPR/Cas9 for Germacrene A Synthase)

The advent of precise genome editing technologies, particularly the CRISPR/Cas9 (Clustered Regularly Interspaced Short Palindromic Repeats/CRISPR-associated protein 9) system, has revolutionized metabolic engineering in plants. frontiersin.orgfrontiersin.org This tool allows for targeted modifications of an organism's genome, such as gene knockout, insertion, or replacement, with high efficiency and specificity. frontiersin.orgnih.gov These capabilities offer powerful strategies to modulate the biosynthetic pathways of valuable compounds like germacrenes.

A primary target for modulating this compound production is the enzyme germacrene A synthase (GAS). Germacrene A is a direct precursor to other germacrenes and a variety of other sesquiterpenoids, including sesquiterpene lactones (STLs). nih.govnih.gov By modifying the genes encoding GAS, it is possible to control the flux through this critical branch point in the terpenoid pathway.

A notable application of this technology was demonstrated in chicory (Cichorium intybus). nih.govnih.gov Chicory roots accumulate bitter-tasting STLs, which are derived from germacrene A and must be removed during the industrial extraction of inulin, adding to production costs. nih.govnih.gov Researchers utilized the CRISPR/Cas9 system to inactivate four copies of the germacrene A synthase (CiGAS) gene. nih.govnih.gov The resulting chicory lines, with mutations in all four CiGAS genes, exhibited an almost complete elimination of STL accumulation in their roots. nih.govnih.gov This study not only proved the feasibility of using CRISPR/Cas9 to alter a specific metabolic pathway in chicory but also demonstrated that the reduction in STLs was primarily due to mutations in the CiGAS-short gene copies. nih.gov An interesting consequence of blocking the STL pathway was the redirection of the precursor farnesyl pyrophosphate (FPP), leading to an increased accumulation of other secondary metabolites, including squalene (B77637) and phenolic compounds. nih.gov

Similar CRISPR/Cas9-based strategies have been employed to dissect and modify other steps in the sesquiterpene lactone pathway in chicory. For instance, the inactivation of kauniolide (B3029866) synthase genes, which act downstream of germacrene A, led to the accumulation of the intermediate compound costunolide (B1669451). frontiersin.org These studies underscore the power of genome editing to not only enhance or eliminate the production of specific compounds but also to create novel metabolic profiles in plants. The successful application of CRISPR/Cas9 in chicory and other plants provides a clear blueprint for future efforts to precisely engineer the biosynthesis of this compound and other valuable terpenoids. nih.govfrontiersin.org

| Target Gene | Organism | Genome Editing Approach | Primary Outcome | Secondary Metabolic Effect |

|---|---|---|---|---|

| Germacrene A Synthase (CiGAS) | Chicory (Cichorium intybus) | CRISPR/Cas9-mediated inactivation of four gene copies | Near complete elimination of sesquiterpene lactone (STL) accumulation nih.govnih.gov | Increased accumulation of squalene and phenolic compounds nih.gov |

| Kauniolide Synthase (CiKLS) | Chicory (Cichorium intybus) | CRISPR/Cas9-mediated inactivation of three gene copies | Interruption of STL biosynthesis downstream of germacrene A frontiersin.org | Accumulation of costunolide and its conjugates frontiersin.org |

Ecological Roles and Inter Organismal Interactions of Germacrene C

Plant Defense Against Biotic Stressors

Plants produce germacrene C as a protective measure against herbivores and pathogenic microorganisms.

Direct Defensive Properties Against Herbivores

This compound exhibits direct defensive properties against herbivorous insects through its antifeedant and insecticidal activities. Research has shown that this compound can deter feeding and be toxic to certain insect species. For instance, volatile metabolites from the leaves of Lycopersicon esculentum (tomato), which include this compound, are known to be involved in host defense against arthropod herbivores. pnas.orgpnas.org Studies on essential oils rich in germacrenes have demonstrated their potential as natural pesticides. smolecule.comontosight.ai

Essential oils containing germacrene D, a related compound, have shown deterrent effects against herbivores and insecticidal activity against mosquitoes. ms-editions.clmdpi.com Specifically, (-)-germacrene D has been noted for its repellent effects on insects. In studies involving Casimiroa edulis leaf extracts, fractions containing germacrene were found to have insecticidal and antifeedant activity against the larvae of Spodoptera littoralis. ajbasweb.com Similarly, essential oils from Lantana camara, containing germacrene D, exhibited antifeedant properties against Spodoptera litura and Plutella xylostella. ctu.edu.vn

Table 1: Documented Direct Defensive Roles of this compound and Related Germacrenes Against Herbivores

| Plant Species | Herbivore Species | Observed Effect |

| Lycopersicon esculentum (Tomato) | Arthropod herbivores | Host defense pnas.orgpnas.org |

| Casimiroa edulis | Spodoptera littoralis (Egyptian cotton leafworm) | Insecticidal and antifeedant activity ajbasweb.com |

| Lantana camara | Spodoptera litura (Oriental leafworm moth), Plutella xylostella (Diamondback moth) | Antifeedant activity ctu.edu.vn |

| General (Germacrene D) | Mosquitoes, Aphids, Ticks | Insecticidal and repellent activity ms-editions.clmdpi.com |

Antimicrobial Activity Against Pathogens (e.g., Fungi, Bacteria)

This compound and its isomers are recognized for their antimicrobial properties against a range of pathogens. Essential oils containing germacrenes have demonstrated both antibacterial and antifungal activities. researchgate.netbionity.com For example, essential oils rich in germacrene D have shown activity against various bacteria. nih.govresearchgate.net

Studies on the essential oil of Centella asiatica revealed high concentrations of germacrene compounds and exhibited broad-spectrum antibacterial activity, being particularly effective against Gram-positive bacteria. tandfonline.com Similarly, the essential oil from Parentucellia latifolia, with high levels of germacrene D and B, was active against bacteria such as Bacillus subtilis and Staphylococcus aureus. researchgate.net The essential oil of Cosmos bipinnatus, containing germacrene D, also showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. brieflands.com In terms of antifungal properties, germacrene D is a component of essential oils that have been shown to inhibit fungal growth, including that of various Candida species. nih.govaaem.pl

Table 2: Antimicrobial Activity of Germacrene-Containing Essential Oils

| Plant Species Source | Pathogen(s) | Type of Activity |

| Centella asiatica | Gram-positive and Gram-negative bacteria | Antibacterial tandfonline.com |

| Parentucellia latifolia | Bacillus subtilis, Staphylococcus aureus, Proteus vulgaris | Antibacterial researchgate.net |

| Cosmos bipinnatus | Gram-positive and Gram-negative bacteria | Antibacterial brieflands.com |

| Struchium sparganophora | Various bacteria | Antibacterial scirp.org |

| Laurus nobilis (flowers) | Various fungal strains | Antifungal researchgate.net |

| General (Germacrene D) | Candida species | Antifungal nih.gov |

Indirect Defense and Tritrophic Interactions

This compound is a key mediator in complex tritrophic interactions, where it helps plants to recruit the natural enemies of herbivores.

Attraction of Natural Enemies of Herbivores (Parasitoids and Predators)

Plants, upon being attacked by herbivores, release a blend of volatile organic compounds (VOCs), including this compound, which act as signals to attract predators and parasitoids of the attacking herbivores. mdpi.comnih.gov This indirect defense mechanism enhances the plant's fitness by reducing herbivore pressure. nih.gov The release of these herbivore-induced plant volatiles (HIPVs) can be highly specific, guiding natural enemies to their prey. bio-nica.info

For example, the emission of certain sesquiterpenes, including germacrenes, from maize plants following herbivore damage attracts parasitoid wasps like Cotesia marginiventris. nih.govfrontiersin.org Research has shown that parasitoids use these volatile cues to locate their hosts over long distances. mdpi.com Even the act of egg deposition by an herbivore can trigger the release of volatiles that attract egg parasitoids. bio-nica.info

Influence on Plant-Pollinator Dynamics

Floral scents, which are complex mixtures of volatile compounds, play a crucial role in attracting pollinators. mdpi.comresearchgate.net this compound and its isomers can be significant components of these floral bouquets. For example, in kiwifruit (Actinidia deliciosa), the floral volatiles are dominated by α-farnesene and germacrene D, which are important cues for attracting bee pollinators. nih.gov

However, the interaction is not always straightforward. While attracting pollinators, floral volatiles can also deter herbivores. mdpi.com In some cases, the presence of herbivore-induced volatiles can alter the floral scent profile, potentially affecting pollinator behavior. This can either deter pollinators or, in some instances, attract them more strongly to accelerate the plant's life cycle in the face of herbivory. wur.nl In the sapromyiophilous plant Periploca laevigata, germacrene D was among the electrophysiologically active compounds for the house fly pollinator, Musca domestica, although indole (B1671886) was found to be the primary attractant in behavioral assays. nih.gov

Plant-to-Plant Communication and Defense Priming

Plants can perceive volatile signals, including this compound, released by neighboring plants under herbivore attack. This "eavesdropping" allows the receiving plant to prime its own defenses in anticipation of a potential threat. mdpi.comnih.gov Defense priming is a state of enhanced readiness for a more rapid and robust defense response upon subsequent attack. uu.nl

When a plant is exposed to HIPVs from a neighbor, it can lead to an increased emission of its own defense volatiles when it is later attacked. nih.gov For example, tomato plants exposed to systemin-treated sources, which induces the release of VOCs, showed an upregulation of genes involved in defense, including germacrene-C-synthase. d-nb.info This priming effect can influence organisms at multiple trophic levels, from neighboring plants to herbivores and their natural enemies. d-nb.info The ability of plants to communicate and prime defenses highlights the complex and dynamic nature of plant communities and their interactions with the surrounding environment.

Role as Volatile Organic Compound (VOC) Signal

As a Volatile Organic Compound (VOC), this compound is released by plants and acts as a chemical signal in various biological processes. mdpi.comwikipedia.orgbionity.comfoodb.ca Plants emit VOCs in response to both biotic and abiotic stresses, and these compounds are crucial for defense signaling and communication. nih.govresearchgate.net For instance, the emission of specific VOCs can be triggered by attacks from herbivores or pathogens. mdpi.comnih.gov

Research on wheat has shown that the profile of emitted VOCs can be specific to the infecting pathogen. nih.gov In the case of Fusarium head blight, infected wheat plants were found to emit higher levels of germacrene D, a related compound, compared to healthy plants. nih.govresearchgate.net This suggests that this compound and similar compounds can act as indicators of specific plant stresses.

Furthermore, studies on petunias have revealed that volatile terpenoids, including germacrenes, function as hormone-like signals within the plant, essential for normal reproductive organ development. nsf.govnih.gov The loss of these volatile signals leads to a significant decrease in pistil weight and stigma size, demonstrating the critical role of these VOCs in within-plant signaling. nsf.gov

Modulation of Defense Responses in Neighboring Plants

This compound and other plant VOCs are not only involved in direct defense but also in communication between plants, a phenomenon known as allelopathy. researchgate.net When a plant is attacked by herbivores, it releases a blend of VOCs, including sesquiterpenes. mdpi.com These airborne signals can be perceived by neighboring plants, which in turn can activate their own defense mechanisms in preparation for a potential attack. frontiersin.org This "priming" of defenses can lead to a faster and stronger response upon subsequent herbivory. frontiersin.org

The induced defense responses in neighboring plants can involve the activation of various signaling pathways, including those regulated by jasmonic acid (JA). frontiersin.orgoup.com Jasmonates are key hormones in plant defense against herbivores and pathogens. oup.commdpi.com The perception of VOCs can lead to the upregulation of defense-related genes, resulting in the production of defensive compounds that can deter herbivores or attract their natural enemies. mdpi.comfrontiersin.org

Semiochemical Roles (e.g., Insect Pheromones)

Beyond its role in plant-plant interactions, this compound also functions as a semiochemical, a chemical substance that carries a message for an organism of the same or different species. plantprotection.pl This is particularly evident in its role as an insect pheromone. wikipedia.orgbionity.comfoodb.ca

This compound has been identified as a component of the chemical communication system of various insects. pherobase.com For example, it is listed as an allomone for the Italian subterranean termite, Reticulitermes lucifugus, meaning it is a substance produced by one species that affects the behavior of another species to the benefit of the originator but not the receiver. pherobase.com

In addition to its role as an allomone, germacrene and its derivatives are involved in the pheromone systems of other insects. rsc.org For instance, related compounds like germacrene A and germacrene D are known to act as semiochemicals that affect the olfactory responses of insects. rsc.org Germacrene D, in particular, has been identified as a component of the sex pheromone of the sand fly, which is a vector for leishmaniasis. researchgate.net It has also been implicated in the host-finding behavior of the codling moth, Cydia pomonella, where it can encourage oviposition. frontiersin.org

The diverse roles of this compound and its related compounds as both plant-derived signals and insect semiochemicals highlight the intricate chemical communication networks that exist in nature.

Derivatives and Analogs of Germacrene C: Biosynthetic and Synthetic Pathways

Isomerization and Thermal Rearrangement Products

Germacranes, including germacrene C, are characterized by a 10-membered ring structure which imparts significant conformational flexibility. This flexibility, combined with the specific placement of double bonds, makes them susceptible to thermally induced pericyclic reactions, most notably the Cope rearrangement.

Cope Rearrangement to Delta-Elemene (B85072)

This compound is the direct precursor to delta-elemene (δ-elemene) through a researchgate.netresearchgate.net-sigmatropic rearrangement known as the Cope rearrangement. This reaction is a classic example of a thermally allowed pericyclic reaction. When subjected to heat, the sigma bond between carbons C-3 and C-4 in the this compound skeleton cleaves while a new sigma bond forms between carbons C-1 and C-6, concertedly transforming the 10-membered ring into a divinylcyclohexane derivative.

Specifically, heating purified this compound to 130°C for one hour leads to its complete conversion to δ-elemene. nih.gov This transformation confirms the precursor-product relationship between the two molecules. nih.govoup.com The reaction proceeds through a chair-like transition state, which is energetically favored and dictates the stereochemistry of the resulting elemene.

Comparative Analysis with Germacrene A to Beta-Elemene Conversions

A parallel and well-studied transformation occurs with the isomer germacrene A, which rearranges to form beta-elemene (β-elemene). nih.gov Similar to the this compound conversion, this is also a heat-induced Cope rearrangement. nih.gov The process is utilized to determine the absolute configuration of enzymatically produced (+)-germacrene A, which stereospecifically rearranges into (−)-β-elemene. nih.gov

The key difference between these two rearrangements lies in the starting material's isomeric structure, which dictates the final product. The position of the endocyclic and exocyclic double bonds in this compound leads to the formation of δ-elemene, whereas the different arrangement in germacrene A yields β-elemene. Both reactions, however, underscore a fundamental reactivity pattern of the germacrane (B1241064) skeleton.

| Precursor | Reaction Type | Condition | Product | Reference |

|---|---|---|---|---|

| This compound | Cope Rearrangement | Heating (e.g., 130°C) | Delta-elemene | nih.gov |

| Germacrene A | Cope Rearrangement | Heating | Beta-elemene | nih.govnih.gov |

Biosynthetic Conversions to Downstream Sesquiterpenoids

While thermal rearrangements represent abiotic transformations, germacrenes also serve as crucial precursors in complex biosynthetic pathways catalyzed by enzymes, leading to a vast diversity of sesquiterpenoids.

Sesquiterpene Lactones (STLs) Derived from Germacrene A as Precursor

While the primary focus of this article is this compound, the provided outline includes a discussion on sesquiterpene lactones (STLs), a large and diverse class of natural products. It is important to note that the biosynthesis of these compounds predominantly proceeds from the isomer, (+)-germacrene A. nih.gov This pathway is initiated by the enzyme (+)-germacrene A synthase, which cyclizes farnesyl diphosphate (B83284) (FPP). nih.govwikipedia.org

Once formed, germacrene A is released from the synthase and undergoes a series of oxidative modifications. nih.gov A key enzyme in this process is germacrene A oxidase (GAO), a cytochrome P450 monooxygenase. GAO catalyzes the three-step oxidation of the isopropenyl side chain of germacrene A to form germacra-1(10),4,11(13)-trien-12-oic acid (GAA). researchgate.net From this acid intermediate, further enzymatic steps, including hydroxylations and lactonizations catalyzed by enzymes like costunolide (B1669451) synthase (COS), lead to the formation of the characteristic α-methylene-γ-lactone ring found in STLs like costunolide. researchgate.net This core structure can then be further modified to produce the vast array of guaianolides, eudesmanolides, and germacranolides found in nature. nih.govresearchgate.net

Oxygenated Derivatives (e.g., Germacrene D-8-ol, Germacrene D-8-one)

As per the requested outline, this section discusses oxygenated derivatives related to the germacrene family, specifically those derived from germacrene D. Germacrene D itself is a common plant volatile and serves as a precursor to numerous other sesquiterpenes through rearrangements. nih.gov Its oxygenated derivatives represent a further diversification of this chemical scaffold.

Research has identified various oxygenated forms of germacrene D in essential oils. For instance, germacrene D-8-one was isolated and characterized from the stem bark essential oil of Isolona dewevrei. The formation of such oxygenated derivatives typically involves enzymatic hydroxylation of the germacrene D skeleton, which can then be further oxidized to a ketone. These transformations are often catalyzed by cytochrome P450 enzymes, which play a central role in terpenoid functionalization. While germacrene D can be hydroxylated at various positions, the formation of germacrene D-8-ol would be the precursor step to the corresponding germacrene D-8-one.

Synthesis of Novel Germacrene Analogs

The synthesis of novel analogs of natural products is a powerful strategy for exploring structure-activity relationships and developing new compounds with potentially enhanced properties. Chemoenzymatic approaches have proven particularly effective for generating novel germacrene analogs.

This strategy combines the chemical synthesis of modified precursors with the catalytic prowess of enzymes. Specifically, researchers have synthesized analogs of farnesyl diphosphate (FDP), the natural substrate for sesquiterpene synthases. These modified FDP analogs can then be incubated with recombinant terpene synthases, such as germacrene A synthase (GAS) or germacrene D synthase (GDS), to produce novel germacrene structures.

For example, fluorinated FDP analogs have been used with GAS to create fluorinated germacrene A analogs. These novel compounds can be identified by their characteristic thermal rearrangement to the corresponding β-elemene analogs under GC-MS conditions. This chemoenzymatic method provides a versatile platform for producing a library of new germacrene-type molecules that would be challenging to create through purely chemical synthesis, offering potential for new applications in agrochemical and medicinal fields.

| Enzyme Used | Modified Substrate | Product Class | Key Feature |

|---|---|---|---|

| Germacrene A Synthase (GAS) | 6F-FDP | Fluorinated Germacrene A analog | Fluorine substitution |

| Germacrene A Synthase (GAS) | 14F-FDP | Fluorinated Germacrene A analog | Fluorine substitution |

| Germacrene D Synthase (GDS) | Modified FDP analogs | Novel Germacrene D analogs | Varied substitutions |

Chemical and Chemoenzymatic Synthesis

The synthesis of germacrene analogues has been effectively achieved through chemoenzymatic methods, which combine chemical synthesis of precursor molecules with enzymatic conversions to produce the final complex structures. This approach is particularly valuable for creating novel germacrenes that may serve as valuable volatiles for biological studies. rsc.org

A notable chemoenzymatic strategy involves the use of modified farnesyl diphosphate (FDP) analogues as substrates for plant-derived sesquiterpene synthases. rsc.org Specifically, germacrene A synthase (GAS) and germacrene D synthase (GDS) have been employed to catalyze the conversion of these modified precursors into a small library of new germacrene compounds. rsc.orgresearchgate.net This method circumvents the significant challenges associated with the purely chemical synthesis of complex and often unstable terpenoids like germacrene A. rsc.org

The process leverages the substrate flexibility of these enzymes. By introducing chemically synthesized FDP analogues with specific modifications, researchers can generate germacrene derivatives that are not found in nature. For instance, incubations of modified FDP with GAS and GDS have successfully produced a range of germacrene analogues. researchgate.net

Optimization of the reaction conditions is crucial for efficient conversion. Studies have found that the optimal concentrations of Mg²⁺, FDP, and the enzyme are critical for maximizing the yield. For example, optimal conversions were achieved with Mg²⁺ concentrations of 10 mM (5 mM for GAS), 0.35 mM of FDP, and 6 μM of the enzyme. rsc.org Higher concentrations of Mg²⁺ or the enzyme could lead to the formation of insoluble complexes or enzyme aggregation, which reduces the efficiency of the biotransformation. rsc.org Under optimized conditions, enzymatic conversions of natural FDP to germacrene D and germacrene A were 76% and 40%, respectively. rsc.org

This chemoenzymatic approach represents a powerful tool for generating structural diversity within the germacrene family, providing access to novel compounds for further investigation. rsc.org

Discovery of Undescribed Germacrene Variants (e.g., Germacrene F)

Recent research has led to the discovery of previously unknown germacrene derivatives through chemoenzymatic synthesis, highlighting the promiscuity of certain enzymes. researchgate.netnih.gov A prime example is the identification of a novel compound named "germacrene F". researchgate.netnih.govresearchgate.net

The discovery was made by utilizing a chemically synthesized farnesyl pyrophosphate (FPP) derivative where the olefinic double bond was shifted from the C6-C7 position to the C7-C8 position. nih.gov This modified substrate was then introduced to two different sesquiterpene cyclases: protoilludene synthase (Omp7) and viridiflorene synthase (Tps32). researchgate.netnih.gov

Both enzymes were able to accept and convert this unnatural FPP derivative, leading to the formation of the same, previously undescribed germacrene derivative, germacrene F. researchgate.net This outcome is significant because the modification to the FPP substrate induced a change in the initial mode of cyclization from the typical 1→11 ring closure to a 1→10 closure. researchgate.netnih.gov

Further analysis, including molecular docking studies with Omp7, provided a rationale for this altered cyclization pathway. researchgate.netnih.gov Temperature-dependent NMR experiments and NOE studies revealed that germacrene F adopts a preferred mirror-symmetric conformation, with both methyl groups on the cyclodecane ring oriented in the same direction. researchgate.netnih.gov The biosynthesis of germacrene sesquiterpenes begins with the cyclization of FPP, catalyzed by a sesquiterpene cyclase. nih.gov For instance, the committed step in the biosynthesis of many sesquiterpene lactones is the formation of (+)-germacrene A from FPP. nih.gov The discovery of germacrene F demonstrates that modifying the precursor can redirect these complex enzymatic pathways to generate novel molecular structures. researchgate.net

Future Research Directions in Germacrene C Studies

Identification and Characterization of Novel Germacrene C Synthases from Underexplored Species

The primary source of a well-characterized this compound synthase is the tomato plant, Lycopersicon esculentum cv. VFNT Cherry. nih.govnih.gov Research has successfully isolated the cDNA for this enzyme, revealing it to be a multiple-product synthase that yields this compound as its main product, along with smaller quantities of germacrene A, B, and D. researchgate.netsemanticscholar.org This enzyme shares sequence similarities with other sesquiterpene synthases, such as cotton δ-cadinene synthase, but is distinct from others even within the same plant family (Solanaceae), highlighting the vast diversity of these enzymes in nature. nih.govpnas.org

Future exploration should pivot towards biodiverse but underexplored plant taxa. Many plant species are known to produce germacrenes, but the specific enzymes responsible for this compound synthesis have not been identified. wikipedia.org A strategic approach would involve:

Bio-prospecting: Screening essential oils from a wide range of plant families known for rich terpenoid profiles to identify new sources of this compound.

Homology-based Cloning: Utilizing conserved sequences from known sesquiterpene synthases, such as the aspartate-rich "DDXXD" motif, to design degenerate primers for PCR-based cloning in these novel species. nih.govresearchgate.net

Transcriptome Mining: Leveraging next-generation sequencing data from the transcriptomes of underexplored species to identify putative terpene synthase genes for functional characterization.

The characterization of new this compound synthases is crucial. These novel enzymes may exhibit different kinetic properties, substrate specificities, or product profiles, offering new tools for biocatalysis and a deeper understanding of the evolutionary diversification of sesquiterpene biosynthesis.

Advanced Structural and Conformational Analysis of this compound and Its Intermediates

This compound possesses a flexible 10-membered ring, leading to a complex conformational landscape. A key characteristic is its thermal instability, readily undergoing a Cope rearrangement to form δ-elemene, a reaction that complicates its analysis and purification. nih.govpnas.org While the basic structure has been confirmed by NMR, a detailed understanding of its conformational isomers and the transient intermediates of its biosynthesis is lacking. researchgate.net

Future research should employ a combination of advanced experimental and computational techniques:

Computational Chemistry: Ab initio and Density Functional Theory (DFT) calculations can be used to model the entire reaction pathway, from the cyclization of the farnesyl diphosphate (B83284) (FPP) precursor to the formation of the germacryl cation intermediate and its subsequent deprotonation to this compound. mdpi.com Such studies, which have been successfully applied to understand germacrene D cyclization, can illuminate the energetics of different conformational states and transition structures. mdpi.com

Advanced Spectroscopy: Modern NMR techniques, potentially at cryogenic temperatures, could help to "freeze" and characterize distinct conformational isomers of this compound that are transient at room temperature.

Structural Biology of the Synthase: Obtaining a crystal structure of a this compound synthase, ideally in complex with a substrate analog, would provide unprecedented insight into how the enzyme's active site pocket guides the folding of the flexible FPP chain and stabilizes specific carbocation intermediates to ensure the formation of this compound over other possible sesquiterpenes. acs.org

These advanced analyses will provide a fundamental understanding of the structure-function relationship of both the molecule and the enzyme that synthesizes it.

Elucidation of Complex Regulatory Networks Controlling this compound Biosynthesis in Diverse Plants

The production of plant secondary metabolites like this compound is tightly regulated by complex gene networks in response to developmental cues and environmental stimuli. While the this compound synthase gene from tomato has been identified, the specific mechanisms that control its expression are unknown. nih.gov Research on other terpenoid pathways suggests that regulation occurs at multiple levels, involving transcription factors and hormonal signaling. researchgate.netnih.gov

Future investigations should focus on:

Identification of Transcription Factors: Using techniques like yeast one-hybrid (Y1H) screening and electrophoretic mobility shift assays (EMSA) to identify the specific transcription factors (e.g., from WRKY, MYB, or AP2/ERF families) that bind to the promoter region of the this compound synthase gene and regulate its transcription. researchgate.net

Hormonal Signaling Pathways: Investigating the role of phytohormones, particularly jasmonates, which are well-known elicitors of plant defense responses and secondary metabolism. nih.govaston.ac.uk Studies could examine how applying jasmonic acid or subjecting plants to simulated herbivory affects the transcript levels of this compound synthase and the subsequent emission of the compound. nih.gov

Spatial and Temporal Expression: Determining the precise tissues and cell types where the this compound synthase gene is expressed. Studies on germacrene A synthase in lettuce found that the gene was expressed in vascular parenchyma cells, not in the laticifers where the final products accumulate, indicating a complex spatial organization of the biosynthetic pathway. nih.gov Similar studies using promoter-reporter gene fusions (e.g., GUS) are needed for this compound.

Unraveling these regulatory networks is essential for understanding how plants deploy this compound in their natural environment and for engineering plants with enhanced production.

In-depth Mechanistic Studies of this compound in Plant Defense and Interspecies Communication

Germacrenes are broadly implicated in plant defense against herbivores and pathogens and can act as semiochemicals in interspecies communication. wikipedia.orgbionity.com For instance, germacrene D can act as a repellent or attractant for different insects and specifically activates olfactory neurons in moths. mdpi.comnih.gov this compound is known to be involved in the defense of tomato plants against arthropod herbivores and has been identified as an allomone for termites, but the precise mechanisms of action are not well understood. pherobase.compnas.org

Future research must move beyond correlation to establish causation and mechanism by:

Electrophysiology: Using techniques like gas chromatography coupled with single-cell recording (GC-SCR) on insect antennae to identify the specific olfactory sensory neurons that detect this compound. This can help determine which insects are capable of perceiving the compound.

Behavioral Assays: Conducting carefully controlled behavioral experiments (e.g., olfactometer studies) to determine if this compound acts as an attractant, repellent, feeding deterrent, or oviposition stimulant for specific herbivores. Additionally, its role in attracting natural enemies of herbivores (a form of indirect defense) should be investigated.

Antimicrobial Studies: Performing bioassays to quantify the antimicrobial activity of purified this compound against a range of plant pathogenic fungi and bacteria to understand its role in direct defense against disease.

These mechanistic studies will clarify the specific ecological roles of this compound, providing valuable information for its potential use in sustainable agriculture, for example, in pest management strategies.

Development of High-Throughput Screening for this compound and Analog Production

The discovery of novel this compound synthases and the engineering of existing ones for altered activity or improved performance are currently limited by low-throughput analytical methods, primarily gas chromatography-mass spectrometry (GC-MS). mdpi.comnih.gov To accelerate research and development, high-throughput screening (HTS) methods are urgently needed.

Future efforts should be directed towards the development of:

Microbial Biosensors: Engineering microbial cells (e.g., E. coli or yeast) with a transcription factor that recognizes this compound (or a downstream metabolite) and activates a reporter gene (e.g., encoding a fluorescent or colorimetric protein). This would enable the rapid screening of thousands of enzyme variants in microplate format.

Mass Spectrometry-Based HTS: Adapting advanced mass spectrometry techniques for the rapid, direct, and quantitative analysis of volatile compounds from the headspace of multi-well plates or microbial colonies, bypassing the need for slow chromatographic separation.

Cell-Free Screening Systems: Developing in vitro screening platforms using purified enzymes in microtiter plates, where product formation can be coupled to a detectable signal, such as fluorescence, allowing for the rapid assessment of enzyme libraries. sigmaaldrich.com

The availability of robust HTS platforms would revolutionize the ability to screen natural diversity and perform directed evolution experiments to generate this compound synthases with novel properties for synthetic biology applications.

Application of Synthetic Biology for Sustainable and Scalable Production of this compound

The production of valuable sesquiterpenes via extraction from plants is often inefficient and unsustainable. Synthetic biology offers a promising alternative by reprogramming microbial hosts like Escherichia coli and Saccharomyces cerevisiae to serve as cellular factories. Significant success has been achieved in producing germacrene A at high titers using these approaches. nih.govnih.gov Given that the this compound synthase from tomato has already been functionally expressed in E. coli, the foundation for its biotechnological production is established. nih.gov

The roadmap for future research in this area should include:

Host and Pathway Optimization: Systematically engineering the central metabolism of the microbial host to increase the flux towards the precursor molecule, farnesyl diphosphate (FPP). This involves upregulating the native mevalonate (B85504) (MVA) pathway in yeast or the heterologous MVA pathway in E. coli, while simultaneously downregulating competing pathways that drain the FPP pool, such as sterol or squalene (B77637) biosynthesis. mdpi.comnih.gov

Enzyme Engineering: Using protein engineering techniques, guided by structural analysis and HTS, to improve the stability, activity, and product specificity of this compound synthase for industrial applications.

Fermentation Process Development: Optimizing fermentation conditions (e.g., media composition, temperature, pH) and implementing advanced strategies like fed-batch cultivation and in situ product removal (e.g., using a solvent overlay) to achieve high-density cultures and maximize the titer and productivity of this compound.

These synthetic biology approaches will be key to unlocking a sustainable and scalable supply of this compound for potential applications in agriculture, pharmaceuticals, and fine chemicals.

Q & A

Q. Advanced Research Focus

- Phylogenetic Analysis : Align GCS sequences with homologs (e.g., δ-cadinene synthase) to identify conserved motifs driving cyclization specificity .

- Molecular Dynamics (MD) Simulations : Model FPP binding in GCS active sites to predict carbocation intermediates and product profiles .

- Machine Learning : Train algorithms on sesquiterpene synthase databases to design synthetic enzymes with tailored this compound output .

What are the challenges in crystallizing this compound synthases, and how are they addressed?

Advanced Research Focus

GCS crystallization is hindered by conformational flexibility and hydrophobic surfaces. Solutions include:

- Thermostabilization : Introduce disulfide bonds via computational design (e.g., using Rosetta) .

- Cryo-EM : Resolve apo- and substrate-bound states at near-atomic resolution without crystallization .

- Detergent Screening : Use maltose-neopentyl glycol (MNG) amphiphiles to solubilize membrane-associated synthases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.